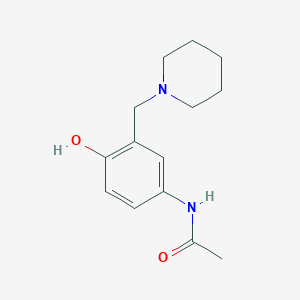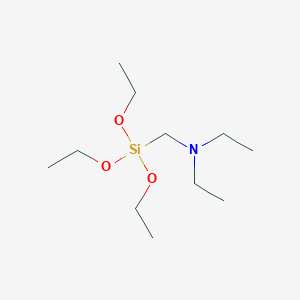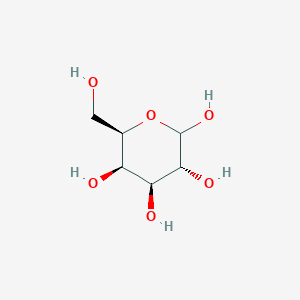
D-半乳糖
概述
描述
D-Galactose is a naturally occurring monosaccharide, commonly found in dairy products, fruits, and vegetables. It is a C4 epimer of glucose, meaning it differs from glucose only in the configuration around the fourth carbon atom. D-Galactose is a crucial component of lactose, the sugar found in milk, and plays a significant role in various biological processes.
科学研究应用
D-半乳糖在科学研究中具有广泛的应用:
作用机制
D-半乳糖通过多种机制发挥其作用:
代谢: 它通过Leloir途径代谢,在该途径中,它被转化为葡萄糖-1-磷酸,然后转化为葡萄糖-6-磷酸,进入糖酵解.
细胞相互作用: D-半乳糖与特定的细胞受体相互作用,例如肝细胞上的受体,促进靶向药物递送。 .
信号传导: 在各种生化途径中充当信号分子,影响细胞功能和相互作用.
生化分析
Biochemical Properties
D-Galactose plays a crucial role in biochemical reactions. It is involved in the Leloir pathway, a metabolic pathway for the catabolism of D-Galactose . D-Galactosidase, an enzyme, catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . This enzyme has been identified and extracted from yeasts, fungi, bacteria, and plants .
Cellular Effects
D-Galactose has significant effects on various types of cells and cellular processes. For instance, D-Galactose treatment can induce mitochondrial oxidative damage and apoptosis in the cochlear stria vascularis of mice . It can also cause cell swelling, dysfunction, and eventually cell aging .
Molecular Mechanism
At the molecular level, D-Galactose exerts its effects through various mechanisms. It contributes to energy metabolism via its conversion to glucose by the enzymes that constitute the Leloir pathway . In addition, D-Galactose can induce oxidative stress, inflammation, and apoptosis in D-Galactose-induced aging mice .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Galactose change over time. For instance, D-Galactose can develop a safe aging model of rodent within a short time to screen anti-aging drugs for neurodegenerative disorders including memory impairment .
Dosage Effects in Animal Models
The effects of D-Galactose vary with different dosages in animal models. Studies have shown that D-Galactose can induce the behavioral impairment of C57 mice in a dose-dependent manner from 50 to 100 mg/kg .
Metabolic Pathways
D-Galactose is involved in several metabolic pathways. The most notable is the Leloir pathway, where D-Galactose is converted into glucose 1-phosphate . This pathway involves several enzymes and cofactors, and it plays a crucial role in energy metabolism .
Transport and Distribution
D-Galactose is transported and distributed within cells and tissues through specific transporters. For instance, SGLT1 is a high-affinity, low-capacity glucose transporter in renal proximal tubules that can efficiently transport D-Galactose .
Subcellular Localization
Some studies suggest that the product of the HUP1 gene, which is involved in D-Glucose transport, is localized in the plasmalemma of D-Glucose-induced Chlorella cells .
准备方法
合成路线和反应条件: D-半乳糖可以通过乳糖的水解合成。常见的合成方法包括:
工业生产方法: D-半乳糖的工业生产主要依赖于乳糖的酸水解,因为这种方法具有成本效益和效率。该过程包括:
- 用硫酸水解乳糖。
- 中和反应混合物。
- 通过结晶和过滤纯化所得的D-半乳糖 .
反应类型:
常用试剂和条件:
氧化: 硝酸、半乳糖氧化酶。
还原: 硼氢化钠。
糖基化: 酸催化剂,如盐酸
主要产物:
氧化: D-半乳糖酸。
还原: D-半乳糖醇。
糖基化: 各种糖苷
相似化合物的比较
属性
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-SVZMEOIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015860 | |
| Record name | D-Galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | D-Galactose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13690 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | D-Galactose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13690 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10257-28-0, 59-23-4 | |
| Record name | D-Galactopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Galactopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Galactose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: D-galactose, when administered in high doses, exceeds the body's metabolic capacity. This leads to the accumulation of D-galactose and its metabolites, such as galactitol and advanced glycation end products (AGEs). [, , , ] These molecules contribute to oxidative stress by increasing reactive oxygen species (ROS) production and impairing antioxidant defense mechanisms. [, , , ] This oxidative stress, in turn, damages cellular components, accelerates cellular senescence, and contributes to various age-related changes. [, , , , ]
ANone: D-galactose administration in animal models has been shown to induce a range of aging-like effects, including:
- Cognitive decline: Impairment in learning and memory, resembling age-related cognitive decline. [, , , , , ]
- Oxidative stress: Increased levels of oxidative stress markers like malondialdehyde (MDA) and decreased activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). [, , , , ]
- Neurological changes: Accumulation of β-amyloid (Aβ) plaques in the brain, a hallmark of Alzheimer’s disease, and hippocampal damage. [, , ]
- Hormonal imbalances: Alterations in sex hormone levels, including decreased testosterone in males and estrogen in females. [, , ]
- Organ dysfunction: Impairment in various organs, including the liver, kidneys, heart, and reproductive organs. [, , , , , , , ]
A: Research suggests that D-galactose may not affect all organs equally. For instance, one study found that D-galactose primarily affected muscle strength in mice without significantly impacting spatial memory or locomotor coordination. [] Another study observed differential effects on bone health, with male rats exhibiting osteoporosis but female rats showing no significant changes. []
A:
- Key Spectroscopic Data:
A: While D-galactose administration can accelerate aging-like changes in animal models, it is essential to recognize that it does not fully replicate the complexities of natural aging. D-galactose primarily induces oxidative stress and its downstream consequences, which are just one aspect of the multifactorial aging process. [] Nevertheless, D-galactose-induced aging models provide a valuable tool for studying specific aspects of aging and evaluating potential anti-aging interventions.
ANone: Numerous studies have explored potential protective strategies against D-galactose-induced aging, with promising results observed for various interventions:
- Antioxidants: Supplementation with antioxidants like Vitamin E, ascorbic acid, and plant extracts rich in polyphenols has been shown to mitigate D-galactose-induced oxidative stress and improve associated impairments. [, , , , , , ]
- Exercise: Regular physical activity, such as swimming or treadmill running, has demonstrated protective effects against D-galactose-induced oxidative stress, cognitive decline, and organ damage. [, , ]
- Dietary interventions: Specific dietary components, such as fructo-oligosaccharides and L-arginine, have shown promise in attenuating D-galactose-induced aging-related changes. [, ]
- Pharmacological agents: Compounds like curcumin, phlorizin, and diosgenin have been investigated for their potential to counteract D-galactose-induced aging, with promising findings related to their antioxidant, anti-apoptotic, and neuroprotective properties. [, , ]
- Electroacupuncture: This traditional Chinese medicine technique has shown potential in ameliorating D-galactose-induced memory impairment and hippocampal damage, possibly through its antioxidant and anti-stress effects. []
ANone: The protective effects observed in various studies are attributed to multiple mechanisms, including:
- Enhanced antioxidant defense: Many interventions, particularly antioxidants, directly scavenge ROS or boost the activity of endogenous antioxidant enzymes, thereby mitigating oxidative stress. [, , , , , ]
- Reduced inflammation: Some interventions can suppress the inflammatory response triggered by D-galactose, further protecting cells and tissues from damage. [, , ]
- Modulation of cell signaling pathways: Certain compounds, like diosgenin and phlorizin, have been shown to influence cell signaling pathways involved in apoptosis (programmed cell death) and cell survival, thereby promoting cell viability and organ function. [, ]
- Neuroprotection: Interventions that specifically target the brain, such as electroacupuncture or curcumin, may directly protect neurons from D-galactose-induced damage and improve cognitive function. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




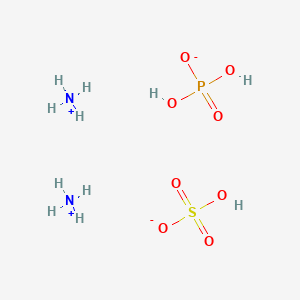



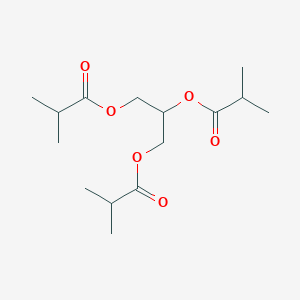
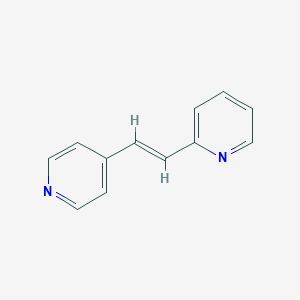
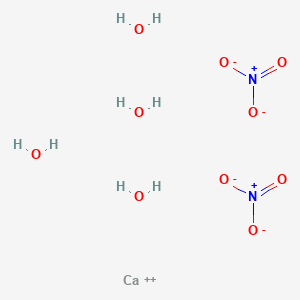
![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)

